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Introduction
SL-176 (also known as AO-176) is a next-generation humanized anti-CD47 antibody designed

for cancer immunotherapy.[1][2] CD47, a transmembrane protein, is frequently overexpressed

on the surface of various cancer cells and serves as an antiphagocytic "don't eat me" signal by

binding to the signal-regulatory protein α (SIRPα) on myeloid cells like macrophages and

dendritic cells.[1][3] This interaction inhibits the innate immune response, facilitating tumor

progression.[1] SL-176 blocks this CD47-SIRPα interaction, thereby promoting the

phagocytosis of tumor cells by macrophages.[1][3] Uniquely, SL-176 also demonstrates a direct

tumor cell-killing effect through a cell-autonomous mechanism, independent of antibody-

dependent cell-mediated cytotoxicity (ADCC), and exhibits preferential binding to tumor cells

over normal cells.[1][2]

The combination of SL-176 with chemotherapy is a promising strategy to enhance anti-tumor

efficacy. Chemotherapeutic agents can induce immunogenic cell death (ICD) in cancer cells,

leading to the surface exposure of "eat me" signals, such as calreticulin. This increased

presentation of pro-phagocytic signals can synergize with the blockade of the "don't eat me"

signal by SL-176, leading to a more robust anti-tumor immune response.

This document provides detailed application notes and protocols for the use of SL-176 in

combination with two chemotherapy agents: azacitidine and paclitaxel, based on available

preclinical and clinical data.
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Signaling Pathway of SL-176 Action
The primary mechanism of action of SL-176 is the blockade of the CD47-SIRPα inhibitory

signaling pathway.
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Figure 1: Mechanism of action of SL-176 in combination with chemotherapy.

SL-176 in Combination with Azacitidine
Preclinical studies have demonstrated that the combination of SL-176 and azacitidine

significantly enhances the phagocytosis and killing of acute myeloid leukemia (AML) cells.

Azacitidine, a hypomethylating agent, has been shown to induce the expression of pro-

phagocytic signals on tumor cells.

Quantitative Data from Preclinical Studies
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The following tables summarize the key findings from in vitro studies on AML cell lines.

Table 1: Enhancement of Phagocytosis of HL-60 AML Cells[3]

Treatment Group Concentration Mean Phagocytosis (%)

IgG2 Control - ~5

SL-176 3 µg/mL ~15

SL-176 10 µg/mL ~25

Azacitidine 3 µM ~8

Azacitidine 10 µM ~12

SL-176 + Azacitidine 3 µg/mL + 3 µM ~30

SL-176 + Azacitidine 3 µg/mL + 10 µM ~40

Table 2: Induction of Damage-Associated Molecular Patterns (DAMPs) on HL-60 AML Cells[3]

Treatment Group Concentration
% Calreticulin
Positive Cells

% PDIA3 Positive
Cells

Untreated - ~2 ~3

SL-176 100 µg/mL ~18 ~12

Azacitidine 5 µM ~8 ~5

SL-176 + Azacitidine 100 µg/mL + 5 µM ~20 ~18

Table 3: Enhanced Cell Killing of AML Cell Lines[4]
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Cell Line Treatment Group Concentration
% Annexin V
Positive Cells

HL-60 Untreated - ~10

SL-176 100 µg/mL ~15

Azacitidine 5 µM ~20

SL-176 + Azacitidine 100 µg/mL + 5 µM ~35

MV4-11 Untreated - ~15

SL-176 100 µg/mL ~20

Azacitidine 5 µM ~25

SL-176 + Azacitidine 100 µg/mL + 5 µM ~45

Experimental Protocols
This protocol is designed to assess the ability of SL-176 in combination with azacitidine to

enhance the phagocytosis of tumor cells by macrophages.
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Assay Setup

Co-incubation

Analysis

1. Plate human monocyte-derived
macrophages (5 x 10^4 cells/well)

in a 96-well plate.

2. Label HL-60 AML cells with
CFSE (1µM).

3. Treat labeled HL-60 cells with
azacitidine (3 or 10 µM) overnight.

4. Incubate azacitidine-treated HL-60 cells
(8 x 10^4 cells) with increasing

concentrations of SL-176.

5. Add the tumor cell/antibody mixture to
the macrophage culture.

6. Incubate for 2 hours at 37°C.

7. Wash to remove non-phagocytosed
tumor cells.

8. Trypsinize and stain macrophages
with anti-CD14 antibody.

9. Analyze by flow cytometry to determine
the percentage of CFSE+/CD14+

macrophages.

Click to download full resolution via product page

Figure 2: Workflow for the in vitro phagocytosis assay.
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Materials:

Human monocyte-derived macrophages

HL-60 acute myeloid leukemia cells

SL-176 antibody

Azacitidine

CFSE (Carboxyfluorescein succinimidyl ester)

Anti-CD14 antibody

96-well plates

RPMI media

Flow cytometer

Procedure:

Human monocyte-derived macrophages are plated at a concentration of 5 x 10^4 cells per

well in a 96-well plate.[3]

HL-60 AML cells are labeled with 1µM CFSE.[3]

The labeled HL-60 cells are treated with 3 or 10 µM azacitidine overnight.[3]

The azacitidine-treated HL-60 cells (8 x 10^4) are then incubated with increasing

concentrations of SL-176.[3]

This mixture is added to the macrophage cultures and incubated for two hours at 37°C.[3]

After incubation, non-phagocytosed tumor cells are removed by extensive washing.[3]

Macrophages are then trypsinized and stained for CD14.[3]
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The percentage of phagocytosis is calculated from the ratio of CFSE+/CD14+ to total CD14+

macrophages, as determined by flow cytometry.[3]

This protocol is used to measure the induction of DAMPs (e.g., calreticulin and PDIA3) and

apoptosis (using Annexin V) on tumor cells following treatment.

Materials:

HL-60 or MV4-11 AML cells

SL-176 antibody

Azacitidine

Anti-calreticulin antibody

Anti-PDIA3 antibody

Annexin V PE

SYTOX Blue (or other viability dye)

RPMI media

Flow cytometer

Procedure:

AML cells (HL-60 or MV4-11) are incubated with SL-176 (e.g., 100 µg/mL) and/or azacitidine

(e.g., 5 µM) in RPMI media at 37°C for 24 hours.[3][4]

Cells are then washed.[3][4]

For DAMPs analysis, cells are stained for cell surface calreticulin or PDIA3 and a viability

dye (e.g., SYTOX Blue).[3][4]

For cell death analysis, cells are stained with Annexin V PE and a viability dye.[4]

The percentage of positive cells is determined by flow cytometry.[3][4]
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SL-176 in Combination with Paclitaxel
The combination of SL-176 with paclitaxel is being evaluated in a Phase 1/2 clinical trial for

patients with select solid tumors.[1] Paclitaxel is a mitotic inhibitor used in the treatment of

various cancers. The rationale for this combination is that paclitaxel-induced cell stress and

death can increase the presentation of "eat me" signals on tumor cells, making them more

susceptible to macrophage-mediated phagocytosis enhanced by SL-176.

Clinical Trial Information
A Phase 1/2, open-label, multi-center, dose-escalation trial (NCT03834948) is currently

evaluating the safety, tolerability, and preliminary efficacy of SL-176 in combination with

paclitaxel in patients with gastric, endometrial, and platinum-resistant ovarian cancers.[1]

Table 4: Overview of Clinical Trial NCT03834948 (Combination Arm)[1]

Parameter Description

Trial Identifier NCT03834948

Phase 1/2

Study Design Open-label, multi-center, dose-escalation

Patient Population
Patients with gastric, endometrial, and platinum-

resistant ovarian cancers

Interventions SL-176 in combination with paclitaxel

Primary Objectives

To evaluate the safety, tolerability, and

determine the recommended Phase 2 dose

(RP2D)

Secondary Objectives
To assess preliminary efficacy (e.g., objective

response rate)

As of the latest available information, specific quantitative data from the combination arm of this

trial has not been publicly released. The monotherapy arm of the study showed that SL-176
was well-tolerated and demonstrated durable anti-tumor activity.[4]
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Experimental Protocols
Detailed preclinical protocols for the combination of SL-176 and paclitaxel are not available in

the public domain. However, a general workflow for a clinical trial evaluating such a

combination is depicted below.

Patient Enrollment

Treatment Phase

Evaluation and Analysis

1. Patient screening and eligibility check
(select solid tumors).

2. Obtain informed consent.

3. Dose escalation cohorts (3+3 design)
to determine MTD/RP2D of SL-176

with standard dose paclitaxel.

4. Dose expansion at RP2D in specific
tumor types.

5. Monitor for adverse events and
dose-limiting toxicities.

6. Assess anti-tumor activity
(e.g., RECIST criteria).

7. Pharmacokinetic and pharmacodynamic
analysis.
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Figure 3: Generalized workflow for a Phase 1/2 clinical trial of SL-176 with paclitaxel.

Conclusion
The combination of SL-176 with chemotherapy agents like azacitidine and paclitaxel holds

significant therapeutic promise. Preclinical data for the azacitidine combination provides a

strong rationale for its further development, demonstrating synergistic effects on phagocytosis

and tumor cell killing. The ongoing clinical evaluation of SL-176 with paclitaxel will provide

crucial insights into the safety and efficacy of this combination in solid tumors. The protocols

and data presented in these application notes are intended to guide researchers in the further

investigation and development of SL-176-based combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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